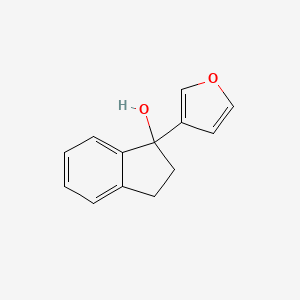

1-(3-Furyl)-indan-1-ol

Description

1-(3-Furyl)-indan-1-ol is a bicyclic aromatic alcohol featuring an indan-1-ol backbone substituted with a 3-furyl group.

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(furan-3-yl)-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C13H12O2/c14-13(11-6-8-15-9-11)7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,14H,5,7H2 |

InChI Key |

RTRFUPZDZVRPJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C3=COC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism in Furyl-Substituted Derivatives

The position of the furyl group significantly impacts biological activity. For example:

- 1-(2-Furyl)-indan-1-ol analogs (e.g., compound 8s in ) exhibit potent TLR4 agonist activity, comparable to reference compound 2B110.

| Compound | Substituent Position | Key Activity/Property | Reference |

|---|---|---|---|

| 8s (2-Furyl analog) | C-2 furyl | Potent TLR4 activity | |

| 8r (3-Furyl analog) | C-3 furyl | Not reported (structural only) |

Backbone Variations

Indan-1-ol derivatives with different substituents highlight the role of the core structure:

- 1-(3-Furyl)-1,4-pentanedione (Ipomeanol): A non-indan-1-ol compound with a 3-furyl group but high toxicity (LD₅₀ = 26 mg/kg in mice), emphasizing the impact of backbone modifications .

TLR4 Agonist Activity

Five-membered heterocyclic substituents (e.g., 2-furyl, 3-thienyl) enhance TLR4 activity compared to pyridyl analogs, which are inactive or toxic .

Toxicity Considerations

- 1-(3-Furyl)-1,4-pentanedione (Ipomeanol): Highly toxic via oral, intravenous, and intraperitoneal routes (LD₅₀ = 14–26 mg/kg), likely due to reactive diketone moieties .

- Indan-1-ol Derivatives: No direct toxicity data for 1-(3-Furyl)-indan-1-ol, but related compounds like RS-13a–c are synthesized for biological evaluation without reported toxicity .

Physicochemical Properties

Hydrogen Bonding and Conformations

- Indan-1-ol Derivatives : Exhibit distinct hydrogen-bonding patterns and conformational landscapes. For example, indan-1-ol activation energy for dehydrogenation is ~49–53 kJ/mol, influenced by substituents .

- 1-(3-Furyl)-indan-1-ol : The furyl group may enhance solubility in polar solvents and participate in π-π stacking interactions.

Crystallographic Data

- 1-(3-Furyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one (KUDNAA): Shares a 3-furyl-substituted enone skeleton, with crystallographic parameters (CSD refcode: KUDNAA) providing structural benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.